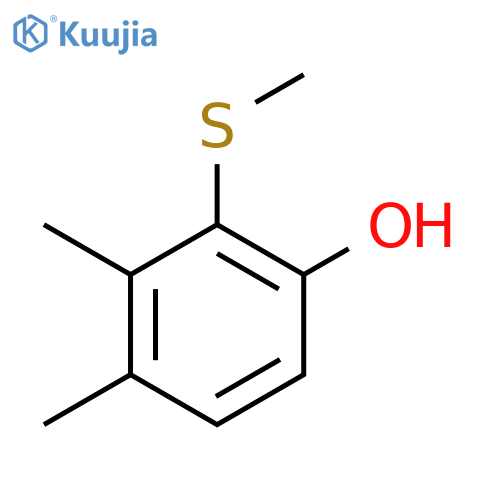Cas no 1803852-21-2 (2,3-Dimethyl-6-hydroxythioanisole)

1803852-21-2 structure
商品名:2,3-Dimethyl-6-hydroxythioanisole
CAS番号:1803852-21-2
MF:C9H12OS
メガワット:168.255981445313
CID:4820596
2,3-Dimethyl-6-hydroxythioanisole 化学的及び物理的性質
名前と識別子
-
- 2,3-Dimethyl-6-hydroxythioanisole
-
- インチ: 1S/C9H12OS/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5,10H,1-3H3
- InChIKey: GFGFBMHSCILBGQ-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=C(C=CC(C)=C1C)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- トポロジー分子極性表面積: 45.5
- 疎水性パラメータ計算基準値(XlogP): 2.8
2,3-Dimethyl-6-hydroxythioanisole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059000394-1g |
2,3-Dimethyl-6-hydroxythioanisole |
1803852-21-2 | 98% | 1g |
$1,736.45 | 2022-04-02 | |
| Alichem | A059000394-250mg |
2,3-Dimethyl-6-hydroxythioanisole |
1803852-21-2 | 98% | 250mg |
$762.04 | 2022-04-02 | |
| Alichem | A059000394-500mg |
2,3-Dimethyl-6-hydroxythioanisole |
1803852-21-2 | 98% | 500mg |
$1,055.58 | 2022-04-02 |
2,3-Dimethyl-6-hydroxythioanisole 関連文献
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
1803852-21-2 (2,3-Dimethyl-6-hydroxythioanisole) 関連製品
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
推奨される供給者
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
